molecular formula C19H20N2O4S2 B2536807 4-ethylsulfonyl-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 886922-15-2

4-ethylsulfonyl-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2536807
CAS RN: 886922-15-2
M. Wt: 404.5
InChI Key: IOLDKVAMGLWNJM-FMQUCBEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethylsulfonyl-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a benzothiazole derivative and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Properties

This compound and its derivatives are synthesized through multiple-step chemical reactions involving intermediates such as 4-amino-2-hydroxybenzoic acid, which leads to the creation of methyl 4-amino-2-methoxybenzoate, further modified into sulfonyl and methoxy derivatives through reactions with dimethyl sulfate, potassium thiocyanate, bromoethane, and hydrogen peroxide. The total yield from these processes was 24.5%, and the chemical structure was confirmed by IR, 1H NMR, and MS, highlighting the compound's potential for further chemical research and development (Wang Yu, 2008).

Pharmacological Applications

Research into benzothiazole derivatives has explored their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. For instance, fluoro-substituted benzothiazoles have been synthesized for biological and pharmacological screening, demonstrating a range of activities that could make them valuable in the development of new therapeutic agents (Snehal Patel et al., 2009).

Biological Screening

Benzothiazolyl substituted iminothiazolidinones and benzamido-oxothiazolidines have been evaluated as inhibitors for aldehyde reductase (ALR1) and aldose reductase (ALR2), enzymes associated with diabetic complications. The inhibition of these enzymes suggests a potential therapeutic application in managing long-term diabetic conditions, with several compounds showing potent inhibitory activity (A. Saeed et al., 2014).

Anticancer Potential

Indapamide derivatives synthesized from benzamide compounds have shown proapoptotic activity against melanoma cell lines, suggesting a possible application in cancer treatment. Specifically, a derivative demonstrated significant growth inhibition of melanoma cancer cells, indicating its potential as an anticancer agent (Ö. Yılmaz et al., 2015).

Antimicrobial Activity

Derivatives of sulfonyl-substituted nitrogen-containing heterocycles have been synthesized and shown to exhibit sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This highlights the compound's role in the development of new antimicrobial agents for treating infections (I. Sych et al., 2019).

properties

IUPAC Name

4-ethylsulfonyl-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-5-27(23,24)14-9-7-13(8-10-14)18(22)20-19-21(3)16-15(25-4)11-6-12(2)17(16)26-19/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLDKVAMGLWNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC(=C3S2)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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